molecular formula C22H22BrN B1388423 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide CAS No. 884863-08-5

1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide

Cat. No. B1388423
M. Wt: 380.3 g/mol
InChI Key: XEKOFPUHVNSZME-UHFFFAOYSA-M
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Description

1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide (TMBIB) is an organic compound that is widely used in scientific research. It is a member of the benz[e]indolium family of compounds and is known for its unique properties. TMBIB has been studied for its potential applications in drug synthesis, biochemical studies, and physiological effects.

Scientific Research Applications

1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has been studied for its potential applications in scientific research. It has been used in drug synthesis, as a fluorescent probe for the detection of aldehydes, and as an inhibitor of enzymes. It has also been used in biochemical studies to study the effects of various compounds on cellular processes. Furthermore, it has been used in physiological studies to study the effects of various compounds on the body.

Mechanism Of Action

1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide works by binding to certain molecules in the body, such as enzymes, receptors, or other proteins. Its binding activity is dependent on the structure of the molecule it is binding to. For example, 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide binds to the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This binding activity inhibits the enzyme’s activity, which leads to an increase in the levels of acetylcholine in the body.

Biochemical And Physiological Effects

1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has been studied for its biochemical and physiological effects. In biochemical studies, 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has been shown to inhibit the enzyme acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the body, which can have a variety of effects. For example, acetylcholine is involved in the regulation of mood, memory, and learning, so an increase in acetylcholine levels can lead to improvements in these areas. In physiological studies, 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable and non-toxic. Furthermore, it is soluble in a variety of solvents, including water. However, there are some limitations to its use in lab experiments. It is relatively expensive, and it may not be suitable for use in certain experiments due to its structure.

Future Directions

There are several potential future directions for the use of 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide in scientific research. It could be used to develop new drugs and therapies for a variety of conditions. It could also be used to study the effects of various compounds on cellular processes, as well as their effects on the body. Additionally, it could be used to develop new fluorescent probes for the detection of aldehydes. Finally, 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide could be used to develop new inhibitors of enzymes, which could be used to treat various diseases.

properties

IUPAC Name

3-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N.BrH/c1-16-17(2)23(3,15-18-9-5-4-6-10-18)21-14-13-19-11-7-8-12-20(19)22(16)21;/h4-14H,15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOFPUHVNSZME-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)CC4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670471
Record name 3-Benzyl-1,2,3-trimethyl-3H-benzo[e]indol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide

CAS RN

884863-08-5
Record name 3-Benzyl-1,2,3-trimethyl-3H-benzo[e]indol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide

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